![molecular formula C8H4ClF5 B3088661 1-Chloro-4-(pentafluoroethyl)benzene CAS No. 118559-17-4](/img/structure/B3088661.png)
1-Chloro-4-(pentafluoroethyl)benzene
Overview
Description
“1-Chloro-4-(pentafluoroethyl)benzene” is a chemical compound with the molecular formula C8H4ClF5 . It is related to “1-Chloro-4-trifluoromethylbenzene”, which is a clear colorless liquid with an aromatic odor .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-(pentafluoroethyl)benzene” consists of a benzene ring with a chlorine atom and a pentafluoroethyl group attached . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Aryl halides like “1-Chloro-4-(pentafluoroethyl)benzene” can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .Scientific Research Applications
Fluorine-Containing Derivatives Synthesis
1-Chloro-4-(pentafluoroethyl)benzene is used in synthesizing new derivatives that include pentafluorosulfanyl and perfluoroalkylthio derivatives. These derivatives, obtained from bis(4-chloro-3-nitrophenyl)disulfide and bis(4-chloro-3,5-dinitrophenyl)disulfide, demonstrate enhanced activation of the halogen substituent for nucleophilic attack due to fluorine-containing, electron-withdrawing substituents. This activation allows for the introduction of various N - and S -containing groups in the benzene ring, expanding synthetic possibilities in heterocyclic chemistry (A. M. Sipyagin et al., 2004).
Electropolymerization Studies
1-Chloro-4-(pentafluoroethyl)benzene is also investigated in electropolymerization studies. The polymerization of benzene in ionic liquids containing pentafluoroethyl groups has been observed to result in polymers with interesting electroactive properties. This offers insights into the role of ionic liquids in the electropolymerization process and the characteristics of the resulting polymers (S. Z. E. Abedin et al., 2004).
Liquid Crystal Research
Research in the field of liquid crystals has also incorporated 1-Chloro-4-(pentafluoroethyl)benzene derivatives. Studies using computational density functional theory (DFT) have examined the effect of electric fields on the polarizability of molecules related to nematic liquid crystals. This research helps in understanding the electronic properties of these materials, which are crucial for their applications in display technologies (P. Upadhyay et al., 2020).
Mechanism of Action
properties
IUPAC Name |
1-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOZBGYMWGQJTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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